

HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis

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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)guanidine hydrochloride

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This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **1-(4-Methoxyphenyl)guanidine hydrochloride**. The described protocol is based on established methods for the analysis of guanidine and structurally related compounds, such as metformin.^{[1][2][3][4]} This document provides a comprehensive framework for researchers to develop and validate a robust analytical method for this compound.

Introduction

1-(4-Methoxyphenyl)guanidine hydrochloride is a guanidine derivative with potential applications in pharmaceutical research and development. Accurate and precise analytical methods are crucial for its characterization, quantification in various matrices, and for quality control purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of compounds containing a chromophore.^[5] Given the aromatic ring in its structure, **1-(4-Methoxyphenyl)guanidine hydrochloride** is expected to be readily detectable by UV spectrophotometry.

The method proposed herein utilizes a reversed-phase C18 column, a common stationary phase for the separation of moderately polar to nonpolar compounds. An isocratic mobile

phase consisting of a buffered aqueous solution and an organic modifier is suggested to achieve optimal separation and peak shape.

Experimental Protocols

1. Instrumentation and Materials

- **HPLC System:** An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
- **Column:** A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended as a starting point.[\[1\]](#)
- **Chemicals and Reagents:**
 - **1-(4-Methoxyphenyl)guanidine hydrochloride** reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Potassium dihydrogen phosphate (analytical grade)
 - Orthophosphoric acid (analytical grade)
 - Purified water (HPLC grade)

2. Preparation of Solutions

- **Mobile Phase Preparation (0.05 M Potassium Dihydrogen Phosphate Buffer, pH 3.5 : Acetonitrile, 60:40 v/v):**
 - Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water.
 - Adjust the pH to 3.5 using orthophosphoric acid.
 - Filter the buffer solution through a 0.45 μ m membrane filter.
 - Mix 600 mL of the prepared buffer with 400 mL of acetonitrile.

- Degas the mobile phase prior to use.
- Standard Stock Solution (1000 µg/mL):
 - Accurately weigh approximately 25 mg of **1-(4-Methoxyphenyl)guanidine hydrochloride** reference standard into a 25 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity studies.
- Sample Preparation:
 - Accurately weigh the sample containing **1-(4-Methoxyphenyl)guanidine hydrochloride**.
 - Dissolve the sample in a suitable volume of mobile phase to achieve a theoretical concentration within the calibration range.
 - Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Method Parameters

The following table summarizes the proposed HPLC method parameters.

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	0.05 M Potassium Dihydrogen Phosphate (pH 3.5) : Acetonitrile (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30 °C
Detection Wavelength	230 nm
Run Time	10 minutes

4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. A series of replicate injections ($n=5$) of a working standard solution (e.g., 25 μ g/mL) should be made. The acceptance criteria are outlined in the table below.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$
Relative Standard Deviation (RSD) of Retention Time	$\leq 1.0\%$

5. Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The key validation parameters are summarized below.

Validation Parameter	Description
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.
Linearity	The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve. The correlation coefficient (r^2) should be ≥ 0.999 .
Accuracy	The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Precision	The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. The RSD should be within acceptable limits (typically $\leq 2\%$).
Robustness	The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

The quantitative data generated during method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Linearity Data

Concentration ($\mu\text{g/mL}$)	Peak Area (n=3)	Mean Peak Area	RSD (%)
1			
5			
10			
25			
50			
100			
Correlation Coefficient (r^2)			
Regression Equation			

Table 2: Accuracy (Recovery) Data

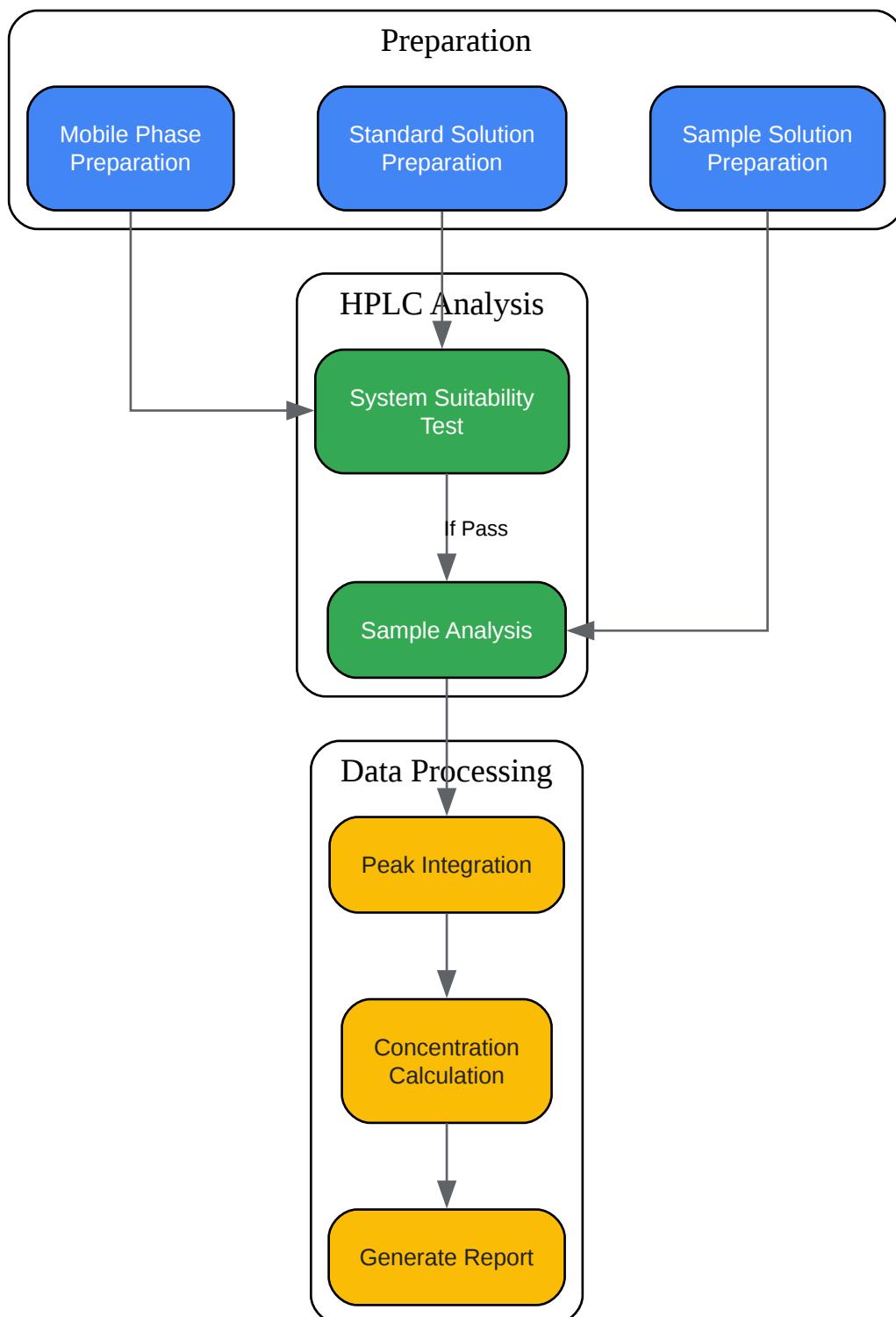
Spiked Level (%)	Amount Added ($\mu\text{g/mL}$)	Amount Found ($\mu\text{g/mL}$, n=3)	Mean Recovery (%)	RSD (%)
80				
100				
120				

Table 3: Precision Data

Concentration ($\mu\text{g/mL}$)	Repeatability (Intra-day, n=6) Peak Area RSD (%)	Intermediate Precision (Inter-day, n=6) Peak Area RSD (%)
Low QC		
Mid QC		
High QC		

Visualization

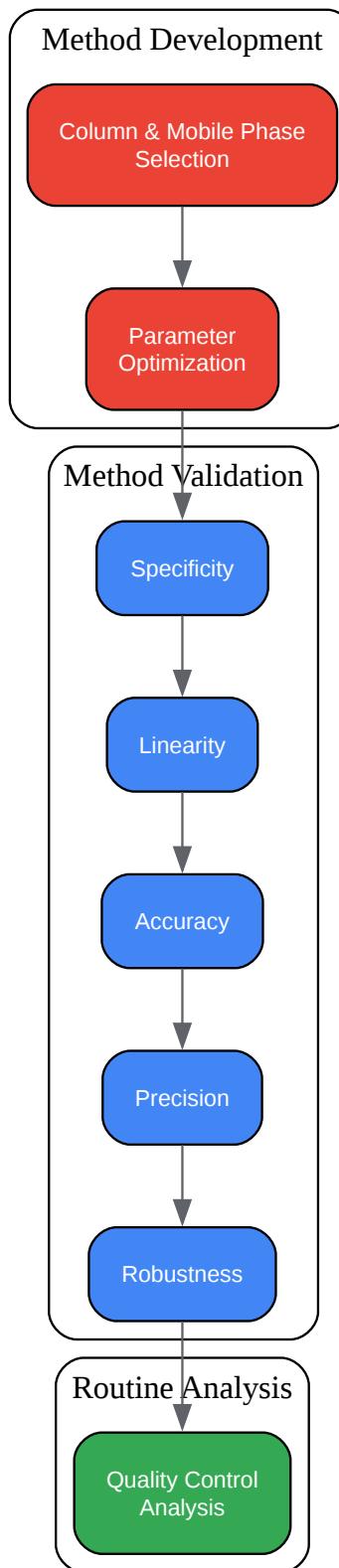
The following diagram illustrates the general workflow for the HPLC analysis of **1-(4-Methoxyphenyl)guanidine hydrochloride**.



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Caption: Experimental workflow for HPLC analysis.

The logical flow for method development and validation is depicted in the diagram below.



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Caption: Logic for method development and validation.

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